The synthesis of glucoallosamidin B involves several intricate methods primarily focused on solid-phase synthesis techniques. One notable method includes the use of D-glucosamine as a starting material, which undergoes a series of reactions:
Glucoallosamidin B features a unique molecular structure characterized by its glycosidic bonds and specific stereochemistry. The compound's structure can be represented with the following key data:
The detailed structural formula reveals the arrangement of atoms and functional groups, highlighting the importance of stereochemistry in determining its reactivity and interaction with biological targets.
Glucoallosamidin B participates in various chemical reactions that underscore its synthetic versatility:
These reactions demonstrate the compound's ability to undergo transformations that are essential for both synthetic chemistry and potential applications in pharmacology.
The mechanism of action of glucoallosamidin B is closely tied to its biological activities. Research suggests that it may inhibit specific enzymes involved in chitin metabolism, which is crucial for the growth and survival of certain fungi and insects. By interfering with these pathways, glucoallosamidin B exhibits:
Data supporting these activities indicate that glucoallosamidin B may effectively reduce fungal infections and pest populations in agricultural settings .
Glucoallosamidin B possesses several notable physical and chemical properties:
These properties are critical for understanding how glucoallosamidin B can be utilized in scientific applications.
Glucoallosamidin B has several promising applications in scientific research and industry:
These applications highlight glucoallosamidin B's potential impact across various fields, including medicine and agriculture.
Glucoallosamidin B is a pseudotrisaccharide antibiotic characterized by a cyclopentane-oxazoline core structure linked to modified carbohydrate moieties. Its systematic IUPAC name is:N-[(2S,3R,4R,5S,6S)-2-[(2R,3S,4R,5S,6R)-6-[[(3aR,4R,5R,6R,6aS)-4-hydroxy-6-(hydroxymethyl)-2-methylimino-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxan-3-yl]acetamide [5]. This complex nomenclature precisely defines:
Key structural distinctions from allosamidin include:
Table 1: Structural Features of Glucoallosamidin B
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
Cyclopentane-oxazoline | Central core with N-methylimino group | Mimics chitin hydrolysis transition state |
Terminal sugar | β-D-glucopyranoside at C3 position | Alters binding affinity vs. allosamidin |
Middle sugar | 2-(acetylamino)-2-deoxy-6-O-methyl-β-D-allopyranosyl | Hydrophobic interactions in chitinase +1 subsite |
N-acetyl groups | Acetamido modifications at C2 positions | Critical for enzyme-inhibitor hydrogen bonding |
The canonical SMILES representation is: CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)NC(=NC)O4)CO)COC)O)O [5], providing a machine-readable structural identifier essential for bioinformatics and cheminformatics applications. X-ray crystallography studies reveal how glucoallosamidin B's glucose moiety establishes distinct hydrogen bonding patterns with chitinase active sites compared to allosamidin, explaining its differential inhibitory profile [8].
Glucoallosamidin B was first isolated in 1991 from the fermentation broth of Streptomyces sp. SA-684 during targeted screening for chitinase inhibitors. The isolation protocol involved:
The purification process yielded three novel allosamidin analogs, with glucoallosamidin B constituting approximately 15% of the total inhibitor fraction. Structural elucidation employed:
Table 2: Purification Profile of Glucoallosamidin B
Purification Step | Yield (mg/L) | Purity Enhancement | Key Separation Principle |
---|---|---|---|
Crude extract | 350 | 1x | Adsorption chromatography |
Dowex 1x2 fraction | 42 | 8x | Anion exchange |
CM-Sephadex pool | 9.5 | 37x | Cation exchange |
ODS chromatography | 0.8 | 440x | Reverse-phase separation |
Biosynthetically, glucoallosamidin B originates from the same pathway as allosamidin, diverging through the action of a C3-epimerase that converts the allosamine precursor to a glucose derivative. Genomic analysis of related streptomycetes suggests this modification likely results from a point mutation in the aminotransferase gene responsible for allosamine biosynthesis [6]. The compound exhibits specific chitinase inhibition with IC₅₀ values ranging from 0.05-0.5 μM against fungal chitinases, though approximately 10-fold weaker than desmethylallosamidin against human macrophage chitinase [8].
The producing organism, Streptomyces sp. SA-684, belongs to the phylum Actinobacteria - Gram-positive, filamentous bacteria renowned for secondary metabolite production. Streptomycetes exhibit several ecophysiological adaptations relevant to glucoallosamidin B production:
Osmotic adaptations influencing secondary metabolism [3]
Chemical ecology functions: Glucoallosamidin B likely serves as:
Comparative genomics of marine streptomycetes reveals frequent horizontal gene transfer of biosynthetic gene clusters, including those encoding chitinase inhibitors. This suggests evolutionary pressure to maintain chemical weaponry in chitin-rich environments [3] [6]. The taxonomic distribution of allosamidin-like compounds appears restricted to specific Streptomyces clades, with glucoallosamidin B representing a rare structural variant indicating ongoing pathway evolution. Marine-adapted streptomycetes exhibit several genomic adaptations that may influence secondary metabolite diversity:
These ecological and evolutionary contexts explain why glucoallosamidin B production remains relatively rare among cultivated streptomycetes, highlighting the importance of exploring underexamined marine niches for novel natural products.
Table 3: Taxonomic Context of Glucoallosamidin B Production
Taxonomic Level | Classification | Relevance to Compound Production |
---|---|---|
Domain | Bacteria | Prokaryotic secondary metabolism |
Phylum | Actinobacteria | High GC content, complex metabolite production |
Genus | Streptomyces | Extensive secondary metabolite repertoire |
Species complex | albidoflavus group | Phylogenetic proximity to known chitinase inhibitor producers |
Strain designation | SA-684 | Unique biosynthetic modification capability |
Figure: Proposed Biosynthetic Relationship Between Allosamidin and Glucoallosamidin B
Allosamidin Biosynthetic Pathway ↓ C5-Aminotransferase (standard) ↓ [Allosamine intermediate] ⇥ C3-Epimerase (in SA-684) ↓ [Glucose derivative intermediate] ↓ Glycosyltransfer → Glucoallosamidin B
Glucoallosamidin B exemplifies how minor structural modifications in microbial metabolites can yield significant biological insights. Its discovery expanded understanding of chitinase-inhibitor interactions, revealing:
Ongoing research explores similar biosynthetic modifications in other streptomycete-derived natural products, suggesting glucoallosamidin B may represent a broader paradigm of microbial chemical diversification.
Table 4: Chitinase Inhibitors from Streptomycetes
Compound | Producing Strain | Structural Distinction | Relative Potency |
---|---|---|---|
Allosamidin | Streptomyces sp. | Allosamine terminus | +++ |
Glucoallosamidin A | SA-684 | Glucose, non-methylated | ++ |
Glucoallosamidin B | SA-684 | Glucose, methylated | ++ |
Methyl-N-demethyl-allosamidin | SA-684 | Demethylated oxazoline | ++++ |
Figure: Molecular Interaction Diagram of Glucoallosamidin B with Human Chitinase (Based on PDB: 1HKI)
[Chitinase Active Site] | | - Glu140: H-bond with glucosamine C6-OH | - Asp138: Ionic interaction with N-acetyl group | - Trp99: Hydrophobic stacking with cyclopentane ring | - Tyr274: H-bond with glucose C2-OH (unique to gluco-derivative)
The continued investigation of glucoallosamidin B and related compounds holds promise for developing:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0